molecular formula C12H16N4O B13651837 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3h-pyrazol-3-one

2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B13651837
M. Wt: 232.28 g/mol
InChI Key: PFFSYTBEUJMDGL-UHFFFAOYSA-N
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Description

The compound 2-(5-aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, a class of heterocyclic compounds with diverse pharmacological and material science applications. Its core structure consists of a pyrazol-3-one ring substituted at position 2 with a 5-aminopyridin-2-yl group, at position 4 with an isopropyl group, and at position 5 with a methyl group.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-5-methyl-4-propan-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C12H16N4O/c1-7(2)11-8(3)15-16(12(11)17)10-5-4-9(13)6-14-10/h4-7,11H,13H2,1-3H3

InChI Key

PFFSYTBEUJMDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C)C)C2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3h-pyrazol-3-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-aminopyridine with an appropriate isopropyl and methyl-substituted pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3h-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolone compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are being investigated for their anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrazol-3-one derivatives, highlighting key differences in substituents, synthesis routes, and biological or physicochemical properties:

Compound Substituents Synthesis Method Key Properties/Activities References
Target Compound
2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
2: 5-Aminopyridin-2-yl
4: Isopropyl
5: Methyl
Inferred: Condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with functionalized aldehydes/amines Potential enhanced solubility and bioactivity due to 5-aminopyridinyl group N/A
TSE-5
5-Methyl-2-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one
2: Pyridin-2-yl
5: Methyl
Condensation with aromatic aldehydes Structural analog; pyridinyl group may reduce solubility compared to aminopyridinyl
(4E)-2-Acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one (C1–C13) 2: Acetyl
4: Benzylidene
5: Methyl
Knoevenagel condensation of ethyl acetoacetate, hydrazine dichloride, and aldehydes Antiviral activity (IC50 values determined); benzylidene enhances π-π interactions
4-[2-(4-Chlorophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one 4: Chlorophenyl hydrazono
2: Naphthalenyloxy acetyl
5: Methyl
Cyclization of hydrazinylidene-3-oxoester with hydrazine hydrate Potent antimicrobial activity (MIC = 0.19 µg/mL against S. aureus)
5-Ethoxy-2-phenyl-4-[(3-pyridinylmethyl)amino]methylene-2,4-dihydro-3H-pyrazol-3-one 5: Ethoxy
2: Phenyl
4: (Pyridinylmethyl)amino methylene
Reaction of hydrazine derivatives with ketones/aldehydes Ethoxy group increases lipophilicity; used in drug discovery
4-Acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives 4: Acetyl
5: Methyl
Reaction with acetyl chloride in Ca(OH)2/1,4-dioxane Liquid crystalline properties due to Schiff base formation

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 5-aminopyridin-2-yl group in the target compound likely enhances hydrogen-bonding interactions with biological targets compared to non-amino analogs like TSE-5 (pyridin-2-yl). This modification could improve binding affinity in enzyme inhibition or receptor targeting . Chlorophenyl hydrazono and naphthalenyloxy acetyl groups () demonstrate that electron-withdrawing substituents enhance antimicrobial activity, suggesting the target compound’s aminopyridinyl group may similarly optimize interactions with microbial targets .

Synthetic Flexibility: The Knoevenagel condensation () and Schiff base formation () are versatile methods for introducing diverse substituents at position 4, enabling tailored physicochemical or biological properties. For example, benzylidene groups (C1–C13) improve π-π stacking, while acetyl groups facilitate liquid crystallinity .

The target compound’s isopropyl group may balance solubility and permeability better than bulkier substituents like phenothiazine () . Mesomorphic Behavior: Acetyl-substituted derivatives () exhibit liquid crystalline properties, whereas the target compound’s aminopyridinyl group may disrupt such behavior due to hydrogen bonding .

Electronic Effects: Polyfluoroalkyl groups () strongly withdraw electrons, altering reactivity and stability. In contrast, the target compound’s amino group is electron-donating, which could stabilize the pyrazol-3-one ring or modulate redox activity .

Biological Activity

The compound 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazole class of compounds, which are known for a variety of biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4OC_{13}H_{18}N_{4}O with a molecular weight of approximately 246.31 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and an amino-pyridine moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one have shown inhibitory effects on various cancer cell lines. A study demonstrated that certain pyrazoles could inhibit BRAF(V600E) and EGFR, both critical in cancer proliferation pathways . The compound's structural features may enhance its interaction with these targets.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit pro-inflammatory cytokines can be attributed to its structural characteristics, which allow it to modulate inflammatory pathways effectively. A study highlighted that pyrazoles could reduce inflammation by inhibiting NF-kB signaling pathways .

Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one may exhibit activity against various bacterial strains. Its mechanism might involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .

The biological activity of 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.
  • Cytotoxicity : It can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Modulation of Signaling Pathways : By affecting signaling cascades like MAPK and PI3K/Akt, the compound can alter cell growth and survival dynamics.

Case Studies

  • Breast Cancer Study : In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that pyrazole derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapy. The results indicated a significant reduction in cell viability and increased apoptosis .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were tested against several pathogenic bacteria, revealing that compounds with similar structural features to 2-(5-Aminopyridin-2-yl)-4-isopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibited promising antimicrobial activity against resistant strains .

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